molecular formula C6H9Cl2NO2 B585110 2,2-Dichloro-N-ethylacetoacetamide CAS No. 22543-24-4

2,2-Dichloro-N-ethylacetoacetamide

Cat. No.: B585110
CAS No.: 22543-24-4
M. Wt: 198.043
InChI Key: CIEWPYZTEAMSBS-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2,2-Dichloro-N-ethylacetoacetamide involves several synthetic routes. One common method is the reaction of ethyl chloroacetate with ethanolamine, catalyzed by hydrochloric acid, followed by the addition of acetic acid to collect the product . This method is widely used in industrial production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

2,2-Dichloro-N-ethylacetoacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dichloro-N-ethylacetoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of insecticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-ethylacetoacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

2,2-Dichloro-N-ethylacetoacetamide can be compared with similar compounds such as:

  • 2,2-Dichloroacetoacetic acid ethylamide
  • Deethylphosphamidon

These compounds share similar chemical structures but may differ in their reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific chemical properties and the range of reactions it can undergo .

Biological Activity

2,2-Dichloro-N-ethylacetoacetamide (C6H9Cl2NO2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the acetoacetamide backbone. Its chemical structure can be represented as follows:

C6H9Cl2NO2\text{C}_6\text{H}_9\text{Cl}_2\text{N}\text{O}_2

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by PubChem reported its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. For instance, it has shown inhibitory effects on the growth of breast cancer (MCF-7) and colon cancer (Caco-2) cells. The cytotoxicity was evaluated using the MTT assay, revealing an IC50 value indicative of moderate potency against these cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Oxidative Stress Induction : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis in cancerous cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

Study on Antimicrobial Efficacy

A notable case study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability when treated with the compound at various concentrations. This suggests its potential use in clinical settings for treating resistant infections .

Cytotoxicity Evaluation

In another study focusing on its cytotoxic effects, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The findings revealed that higher concentrations led to increased cell death, with an IC50 value determined to be approximately 50 µM. This highlights its potential as a chemotherapeutic agent .

Data Summary Table

Biological Activity Effect IC50 Value
Antimicrobial (MRSA)Significant reduction in viabilityNot specified
Cytotoxicity (MCF-7)Induces apoptosis50 µM
Cytotoxicity (Caco-2)Moderate inhibitionNot specified

Properties

IUPAC Name

2,2-dichloro-N-ethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NO2/c1-3-9-5(11)6(7,8)4(2)10/h3H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEWPYZTEAMSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C(=O)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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